5-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide
Description
5-Bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The molecule is further functionalized with a thiophene-derived side chain containing a hydroxymethyl linkage.
Properties
IUPAC Name |
5-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7,14,18H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZQAONVLNXXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)furan-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Its unique structure, featuring bromine and hydroxy groups along with thiophene moieties, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against different biological targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.3 g/mol. The compound features:
- A bromine atom which may enhance its reactivity.
- Thiophene rings that contribute to its aromatic properties and potential interactions with biological targets.
- A furan carboxamide moiety which can influence its pharmacological properties.
Research indicates that thiophene-based compounds often exhibit diverse biological activities, including:
- Antimicrobial Activity : Thiophene derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of hydroxyl and bromine groups may enhance their antimicrobial properties by disrupting bacterial cell walls or interfering with metabolic pathways.
- Anticancer Properties : Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. The mechanisms may involve apoptosis induction and inhibition of specific enzymes related to tumor growth.
Biological Activity Data
A summary of relevant studies on the biological activity of thiophene derivatives is presented in the following table:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various thiophene derivatives, including those structurally related to this compound). Results indicated that these compounds effectively inhibited the growth of resistant bacterial strains, suggesting a potential application in treating infections caused by antibiotic-resistant pathogens.
- Cytotoxicity Against Cancer Cell Lines : Another research focused on the cytotoxic effects of thiophene derivatives against human cancer cell lines such as HeLa and HepG2. The studies reported IC50 values indicating significant cytotoxicity, which correlated with structural features such as the presence of electron-withdrawing groups that enhance interaction with cellular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-2-Carboxamide Derivatives
- 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3, ): Synthesized via TiCl4-mediated coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine (80% yield). This compound served as a precursor for Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, yielding derivatives (4a–h) with moderate to good yields (35–84%) .
4-Bromo-N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (Compound 6d, ) :
Exhibited significant cytotoxic and cytostatic effects in anticancer assays. The bromine atom and thiophene-carboxamide backbone are conserved, but the thiazole and dichlorobenzyl groups introduce steric bulk and lipophilicity, which may influence membrane permeability .
Furan-2-Carboxamide Derivatives
- N-(5-Bromo-2-hydroxyphenyl)furan-2-carboxamide (Compound 5, ): Synthesized via coupling of furoic acid with 4-bromo-2-aminophenol (60% yield). The hydroxyl group at the phenyl ring enhances hydrogen-bonding capacity, a feature shared with the target compound’s hydroxymethyl group .
- 5-Bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide (): Features a tetrahydrobenzothiophene substituent, which introduces conformational rigidity compared to the target compound’s flexible hydroxymethyl-thiophene chain. This structural difference may impact binding to hydrophobic pockets in biological targets .
Substituent Effects on Reactivity and Bioactivity
- Bromine Position : Bromine at the 5-position of the furan or thiophene ring (as in ) is critical for electronic effects, stabilizing intermediates during cross-coupling reactions and modulating π-π stacking interactions in biological systems .
- Hydroxymethyl vs. Methyl Groups : The hydroxymethyl group in the target compound may improve aqueous solubility compared to methyl-substituted analogs (e.g., 5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide, ), which exhibit higher lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
